molecular formula C14H11BrO B085669 2-Bromo-4'-phenylacetophenone CAS No. 135-73-9

2-Bromo-4'-phenylacetophenone

Cat. No.: B085669
CAS No.: 135-73-9
M. Wt: 275.14 g/mol
InChI Key: KGHGZRVXCKCJGX-UHFFFAOYSA-N
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Description

2-Bromo-4’-phenylacetophenone is a white to pale yellow crystalline powder . It is also known as 1-(4-bromophenyl)-2-phenylethan-1-one and is a type of stilbenoid .


Molecular Structure Analysis

The molecular formula of 2-Bromo-4’-phenylacetophenone is C14H11BrO . It contains a total of 28 bonds, including 17 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aromatic) .


Chemical Reactions Analysis

2-Bromo-4’-phenylacetophenone undergoes condensation reactions with aldehydes in the presence of SnCl2 or SmI3 to afford α,β-unsaturated ketones . It is also useful in the esterification of carboxylic acids .


Physical and Chemical Properties Analysis

2-Bromo-4’-phenylacetophenone is a white to pale yellow crystalline powder . It can also appear as a yellowish to beige-brown powder . The melting point ranges from 123°C to 125°C .

Scientific Research Applications

  • Affinity Reagent for Aldehyde Dehydrogenase : 2-Bromo-1-phenylethanone, a related compound, is used as an affinity reagent for human liver aldehyde dehydrogenase. It specifically labels a unique tryptic peptide in the enzyme, identifying Glu-268 as part of the active site (Abriola et al., 1987).

  • Solvent-free Mechanochemical Synthesis : In a study of phosphonium salts synthesis, 2-bromo-2-phenylacetophenone was used in a solvent-free, mechanically induced transformation. This method favored the production of thermodynamically favorable C-phosphorylated products (Balema et al., 2002).

  • Photoinduced DNA Cleavage : Bromofluoroacetophenone derivatives, closely related to 2-Bromo-4'-phenylacetophenone, have been investigated for their ability to cleave DNA upon excitation. These compounds, when conjugated with pyrrolecarboxamide, were found to be effective DNA cleaving agents (Wender & Jeon, 2003).

  • Synthesis of Antiviral Agents : The synthesis of p-Phenylacetophenone, related to this compound, has been used in creating compounds that exhibit antiviral activity against viruses like Japanese encephalitis virus (JEV) and Herpes simplex virus type-I (HSV-I) (Pandey et al., 2004).

  • Carbonic Anhydrase Inhibition : Compounds synthesized from (2-Bromo-3,4-dimethoxyphenyl) methanone, a derivative of this compound, have shown inhibitory effects on human carbonic anhydrase, indicating potential therapeutic applications in treating glaucoma, epilepsy, and other disorders (Balaydın et al., 2012).

  • Physico-Chemical Characterization : A study was conducted to evaluate the impact of biofield energy treatment on 4-bromoacetophenone, a related compound, analyzing its physical, thermal, and spectral properties (Trivedi et al., 2015).

  • Photocleavage of DNA : 4'-Bromoacetophenone analogs, closely related to this compound, were explored as potential photoinducible DNA cleaving agents. These studies provide insights into their utility in DNA research (Jeon & Wender, 2001).

Safety and Hazards

2-Bromo-4’-phenylacetophenone is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dusts or mists, and to use personal protective equipment when handling this chemical .

Future Directions

While the specific future directions for 2-Bromo-4’-phenylacetophenone are not detailed in the available resources, it is a technical grade chemical often used in the laboratory for the synthesis of other substances . This suggests that it may continue to be used in various chemical reactions and syntheses.

Mechanism of Action

Target of Action

2-Bromo-4’-phenylacetophenone is a chemical compound used primarily as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals . The specific targets of this compound can vary depending on the final product it is used to synthesize. It’s important to note that this compound can cause severe skin burns and eye damage, and it may cause severe respiratory tract irritation with possible burns .

Mode of Action

The mode of action of 2-Bromo-4’-phenylacetophenone is primarily through its reactivity as an α-bromoketone . In the α-bromination reaction of carbonyl compounds, under acidic conditions, the acetophenone derivative undergoes protonation to yield a protonated carbonyl compound. Subsequently, bromine anions attack the hydrogen atoms on the alpha carbon of the compound, leading to the formation of an enolate product after debromination .

Biochemical Pathways

The primary biochemical pathway involved in the action of 2-Bromo-4’-phenylacetophenone is the Suzuki reaction . This reaction is a type of coupling reaction that combines two hydrocarbon fragments with the aid of a palladium catalyst in a basic environment. The reaction is able to conjoin a variety of aryl halides and alkenyl halides with alkenylboranes and arylboronic acids, making it an important method of synthesizing many styrenes, alkenes, and biphenyls .

Result of Action

The result of the action of 2-Bromo-4’-phenylacetophenone is the production of a variety of compounds, depending on the specific reactions it is involved in. For example, in the Suzuki reaction, it can help produce a variety of styrenes, alkenes, and biphenyls . It’s important to note that this compound can cause severe skin burns and eye damage, and it may cause severe respiratory tract irritation with possible burns .

Action Environment

The action of 2-Bromo-4’-phenylacetophenone can be influenced by various environmental factors. For example, the Suzuki reaction, in which this compound is often involved, requires a basic environment and the presence of a palladium catalyst . Additionally, specific reaction conditions, such as temperature and the presence of other reagents, can also influence the reaction’s efficiency and the yield of the final product .

Properties

IUPAC Name

2-bromo-1-(4-phenylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H11BrO/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHGZRVXCKCJGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5059660
Record name Ethanone, 1-[1,1'-biphenyl]-4-yl-2-bromo-
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Molecular Weight

275.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Powder; [Alfa Aesar MSDS]
Record name 4-Phenylphenacyl bromide
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CAS No.

135-73-9
Record name 1-[1,1′-Biphenyl]-4-yl-2-bromoethanone
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Record name 4-Phenylphenacyl bromide
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Record name 2-Bromo-4'-phenylacetophenone
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Record name Ethanone, 1-[1,1'-biphenyl]-4-yl-2-bromo-
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Record name Ethanone, 1-[1,1'-biphenyl]-4-yl-2-bromo-
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Record name Biphenyl-4-yl bromomethyl ketone
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Record name 4-PHENYLPHENACYL BROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 2-Bromo-4'-phenylacetophenone?

A1: this compound is an organic compound with the molecular formula C14H11BrO. While the provided abstracts don't detail specific spectroscopic data, its crystal structure has been determined. It crystallizes in the orthorhombic system, space group Peab. [] The bromoacetyl group is inclined at 5.4° relative to the adjacent phenyl group, and the two phenyl groups of the biphenyl moiety are inclined at 33.9°. []

Q2: How is this compound used in the synthesis of other compounds?

A2: this compound serves as a valuable building block in organic synthesis. One example is its reaction with 3-aryl-4-amino-5-mercapto-1,2,4-triazoles, leading to the formation of novel 3-aryl-6-(1,1′-biphenyl-4-yl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazines. [] This highlights the compound's versatility in constructing more complex heterocyclic systems with potential biological activities.

Q3: Can you describe a specific reaction involving this compound and its products?

A3: this compound reacts with 1,1-bis(diphenylphosphino)methane (dppm) to yield a phosphonium salt, [Ph2PCH2PPh2CH2C(O)C6H4Ph]Br. [] This salt can then be converted to a bidentate phosphorus ylide, Ph2PCH2PPh2=C(H)C(O)C6H4Ph, by treatment with a base. [] This ylide can further react with mercury(II) halides to form mononuclear complexes, demonstrating the compound's utility as a precursor for organometallic species. []

Q4: Are there any studies on the stability and compatibility of this compound?

A4: While specific stability data isn't provided in the abstracts, one study examines the reaction of this compound with powdered sodium hydroxide in ether. [] This suggests potential sensitivity towards strong bases, a factor to consider in reaction design and storage conditions.

Q5: What analytical techniques are relevant to the study of this compound?

A5: The characterization of this compound and its derivatives relies heavily on spectroscopic methods. FTIR, 1H NMR, 31P NMR, and 13C NMR are all employed to elucidate structural features. [, ] Additionally, single-crystal X-ray diffraction has been crucial in determining the precise three-dimensional arrangement of atoms within the molecule. [, ] Electrospray Ionisation Mass Spectrometry (ESI-MS) has also been used to monitor the stepwise alkylation of platinum complexes incorporating this compound. []

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